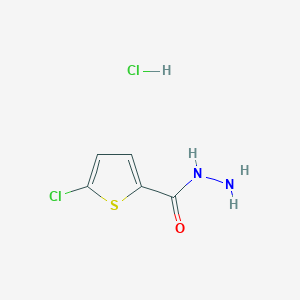5-Chlorothiophene-2-carbohydrazide hydrochloride
CAS No.:
Cat. No.: VC13768831
Molecular Formula: C5H6Cl2N2OS
Molecular Weight: 213.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H6Cl2N2OS |
|---|---|
| Molecular Weight | 213.08 g/mol |
| IUPAC Name | 5-chlorothiophene-2-carbohydrazide;hydrochloride |
| Standard InChI | InChI=1S/C5H5ClN2OS.ClH/c6-4-2-1-3(10-4)5(9)8-7;/h1-2H,7H2,(H,8,9);1H |
| Standard InChI Key | NKRUOCYACLBIPT-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)Cl)C(=O)NN.Cl |
| Canonical SMILES | C1=C(SC(=C1)Cl)C(=O)NN.Cl |
Introduction
Structural and Physicochemical Properties
The hydrochloride salt of 5-chlorothiophene-2-carbohydrazide derives from the parent carbohydrazide through protonation of the hydrazide nitrogen, enhancing its stability and solubility. Key characteristics include:
Molecular Architecture
-
Molecular Formula: Likely (parent carbohydrazide: ).
-
Functional Groups: Thiophene ring (chlorinated at C5), carbohydrazide (-CONHNH), and hydrochloride (-HCl).
-
Structural Analogs: 5-Chloro-2-thiophenecarboxylic acid (precursor to anticoagulants like rivaroxaban) , 5-bromo-2-thiophenecarbohydrazide.
Physicochemical Data
The hydrochloride form likely exhibits improved crystallinity and handling properties compared to the free base, critical for pharmaceutical formulation .
Synthetic Methodologies
The synthesis of 5-chlorothiophene-2-carbohydrazide hydrochloride involves sequential functionalization of the thiophene backbone, followed by salt formation.
Chlorination and Carboxylation
A patented one-pot method for 5-chloro-2-thiophenecarboxylic acid synthesis (CAS 42518-98-9) provides a template :
-
Chlorination: 2-Thiophenecarboxaldehyde reacts with chlorine gas () at -5–25°C to form 5-chloro-2-thiophenecarboxaldehyde .
-
Oxidation: The aldehyde intermediate undergoes haloform reaction with sodium hypochlorite () in alkaline conditions, yielding 5-chloro-2-thiophenecarboxylic acid .
Hydrazide Formation and Salt Preparation
-
Carbohydrazide Synthesis: Reacting 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate () in ethanol produces 5-chlorothiophene-2-carbohydrazide.
-
Hydrochloride Salt Formation: Treatment with hydrochloric acid () in anhydrous conditions yields the final product.
Critical Parameters:
-
Purification: Recrystallization from ethanol/water mixtures enhances purity.
Pharmacological Activity and Mechanisms
While direct studies on the hydrochloride salt are scarce, its parent compound exhibits notable bioactivity:
Antitumor Activity
-
In Vitro Efficacy: Inhibits proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC values <50 µM.
-
Mechanism: Induces apoptosis via mitochondrial pathway activation (caspase-3/9 upregulation).
Antimicrobial Properties
-
Broad-Spectrum Activity: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).
-
Synergy: Enhances β-lactam antibiotic efficacy against methicillin-resistant S. aureus (MRSA).
Structure-Activity Relationships (SAR)
Industrial and Research Applications
Pharmaceutical Intermediates
-
Anticoagulant Synthesis: Analogous to 5-chloro-2-thiophenecarbonyl chloride, a precursor to rivaroxaban .
-
Anticancer Agents: Serves as a scaffold for kinase inhibitors targeting EGFR and VEGFR.
Material Science
-
Coordination Polymers: The hydrazide moiety chelates metal ions (e.g., Cu, Zn) for catalytic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume